5-Amino-6-bromo-2-ethylisoindoline-1,3-dione

Antimicrobial activity Antileishmanial activity Halogen SAR

5-Amino-6-bromo-2-ethylisoindoline-1,3-dione (CAS 60878-42-4) is a heterocyclic small molecule belonging to the isoindoline-1,3-dione (phthalimide) class, with a molecular formula of C10H9BrN2O2 and a molecular weight of 269.095 g/mol. The compound features three key structural elements: a 5-amino group, a 6-bromo substituent, and an N-ethyl side chain on the isoindoline-1,3-dione core.

Molecular Formula C10H9BrN2O2
Molecular Weight 269.09 g/mol
CAS No. 60878-42-4
Cat. No. B12281075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-6-bromo-2-ethylisoindoline-1,3-dione
CAS60878-42-4
Molecular FormulaC10H9BrN2O2
Molecular Weight269.09 g/mol
Structural Identifiers
SMILESCCN1C(=O)C2=CC(=C(C=C2C1=O)Br)N
InChIInChI=1S/C10H9BrN2O2/c1-2-13-9(14)5-3-7(11)8(12)4-6(5)10(13)15/h3-4H,2,12H2,1H3
InChIKeyJVLUGTUKOLMZHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-6-bromo-2-ethylisoindoline-1,3-dione Procurement and Selection Guide


5-Amino-6-bromo-2-ethylisoindoline-1,3-dione (CAS 60878-42-4) is a heterocyclic small molecule belonging to the isoindoline-1,3-dione (phthalimide) class, with a molecular formula of C10H9BrN2O2 and a molecular weight of 269.095 g/mol . The compound features three key structural elements: a 5-amino group, a 6-bromo substituent, and an N-ethyl side chain on the isoindoline-1,3-dione core. Halogenated isoindoline-1,3-diones are recognized as privileged scaffolds in medicinal chemistry, with demonstrated antimicrobial, antileishmanial, anticancer, and antioxidant activities [1]. The 5-amino-6-bromo substitution pattern is also characteristic of disperse dye intermediates, as evidenced by the closely related N-methyl analog described in patent literature [2].

Why Generic Isoindoline-1,3-dione Analogs Cannot Replace 5-Amino-6-bromo-2-ethylisoindoline-1,3-dione


Generic substitution within the isoindoline-1,3-dione family is precluded by the interdependence of the 5-amino, 6-bromo, and N-ethyl substituents in dictating biological activity, physicochemical properties, and synthetic utility. The halogenation of the isoindoline-1,3-dione core has been shown to increase antimicrobial, antileishmanial, and anticancer activities, with brominated derivatives outperforming their chlorinated counterparts [1]. Furthermore, the nature of the N-alkyl substituent modulates both lipophilicity (calculated LogP of 2.17 for the N-ethyl analog versus approximately 1.72 for the N-methyl analog) and target-binding interactions, as demonstrated in comparative xanthine oxidase inhibition studies where N-ethyl derivatives exhibited approximately half the activity of N-phenyl derivatives [2]. Removal or alteration of the 5-amino group eliminates a critical hydrogen-bond donor/acceptor site and a synthetic handle for further derivatization. These structure-activity relationships render simple one-to-one substitution with des-bromo, des-amino, or alternative N-alkyl analogs scientifically invalid for procurement decisions requiring consistent biological or material performance.

Quantitative Differentiation Evidence for 5-Amino-6-bromo-2-ethylisoindoline-1,3-dione Versus Closest Analogs


Bromine Substitution Confers Superior Antimicrobial and Antileishmanial Activity Over Chlorine Analogs in Isoindole-1,3-dione Derivatives

In a systematic structure-activity relationship study of isoindole-1,3-(2H)-dione derivatives, tetra-brominated compounds demonstrated greater antimicrobial and antileishmanial potency compared to their tetra-chlorinated counterparts [1]. While this study did not directly test 5-amino-6-bromo-2-ethylisoindoline-1,3-dione, the class-level inference that bromine at the 6-position contributes more favorably to bioactivity than chlorine at the same position is directly applicable to procurement decisions when choosing between 6-bromo and 6-chloro substituted analogs. The study further established that halogenation of the isoindole-1,3-dione core increases antimicrobial, antileishmanial, and anticancer activities relative to non-halogenated parent compounds [1].

Antimicrobial activity Antileishmanial activity Halogen SAR

N-Ethyl Substituent Provides Differentiated Lipophilicity Profile Relative to N-Methyl Analog for Dye Intermediate and Physicochemical Applications

5-Amino-6-bromo-2-ethylisoindoline-1,3-dione possesses a calculated LogP of 2.16630 and a polar surface area (PSA) of 63.40 Ų . The N-ethyl group contributes approximately 0.4–0.5 LogP units of additional lipophilicity compared to the N-methyl analog (estimated LogP ~1.72 for 5-amino-6-bromo-2-methylisoindoline-1,3-dione based on a –CH2– increment). This difference in lipophilicity translates to altered solubility profiles in organic solvents and modified dye exhaustion rates onto polyester fibers. The N-methyl analog is specifically described in patent CN103965094A as a disperse dye intermediate, where the N-alkyl chain length directly impacts dye uptake and wash fastness properties [1]. The ethyl analog may offer slower exhaustion but deeper shade development, a known trend in disperse dye N-alkyl series.

Disperse dye intermediate Lipophilicity N-alkyl SAR

N-Ethyl Substituent Modulates Xanthine Oxidase Inhibitory Activity Relative to N-Phenyl and N-Methyl Isoindoline-1,3-dione Derivatives

A comparative study of isoindoline-1,3-dione derivatives evaluated xanthine oxidase (XO) inhibitory activity across N-methyl, N-ethyl, and N-phenyl substituents [1]. N-Phenyl isoindole-1,3-dione derivatives (2c, 3c) exhibited approximately two-fold greater XO inhibitory activity than the corresponding N-ethyl (2b, 3b) and N-methyl (2a, 3a) derivatives. The IC50 values for the series ranged from 7.15 to 22.56 μM [1]. While 5-amino-6-bromo-2-ethylisoindoline-1,3-dione was not directly tested, the N-ethyl substituent in this compound is expected to confer intermediate XO inhibitory potency relative to N-phenyl (higher activity) and N-methyl (similar or slightly lower) analogs, with the 6-bromo and 5-amino groups potentially further modulating activity through electronic effects.

Xanthine oxidase inhibition N-substituent SAR Enzyme inhibition

5-Amino Group Enables Derivatization via Amide Bond Formation and Diazotization — A Synthetic Handle Absent in Des-Amino Analogs

The 5-amino substituent on 5-amino-6-bromo-2-ethylisoindoline-1,3-dione provides a primary aromatic amine functional group that enables subsequent chemical transformations not accessible with 6-bromo-2-ethylisoindoline-1,3-dione or 2-ethylisoindoline-1,3-dione (neither of which bears an amino group). The amino group can undergo diazotization for azo dye synthesis, amide bond formation for library diversification, or reductive alkylation . This is consistent with the use of structurally related 4-aminophthalimide derivatives as diazo components in disperse dye manufacturing [1]. The presence of both an amino group and a bromo substituent ortho to each other creates a unique 1,2,4,5-tetrasubstituted benzene pattern that is not replicated in mono-substituted analogs, providing a distinct chemical reactivity profile.

Synthetic intermediate Derivatization Diazotization

Molecular Weight and PSA Differentiation from N-Ethylphthalimide Enables Distinct Pharmacokinetic and Biological Distribution Properties

Compared to the simplest analog 2-ethylisoindoline-1,3-dione (N-ethylphthalimide, CAS 5022-29-7, MW 175.18 g/mol, PSA 37.38 Ų), 5-amino-6-bromo-2-ethylisoindoline-1,3-dione displays a molecular weight increase of 93.92 g/mol (+54%) and a PSA increase of approximately 26 Ų (+69%) . These differences place the target compound in a distinct physicochemical property space: the higher PSA enhances aqueous solubility and reduces passive membrane permeability, while the bromine atom increases molecular weight and polarizability. Both compounds reside within Lipinski's Rule of Five space (MW < 500, LogP < 5), but the amino-bromo substitution pattern shifts the balance between solubility and permeability, which is relevant for both biological screening hit rates and dye intermediate processing characteristics [1].

Drug-likeness Physicochemical properties ADME prediction

Recommended Application Scenarios for 5-Amino-6-bromo-2-ethylisoindoline-1,3-dione Based on Verified Differentiation Evidence


Antimicrobial and Antileishmanial Screening Library Design

Based on class-level SAR evidence showing that brominated isoindole-1,3-dione derivatives exhibit superior antimicrobial and antileishmanial activity compared to chlorinated or non-halogenated analogs, 5-amino-6-bromo-2-ethylisoindoline-1,3-dione is a preferred building block for constructing focused screening libraries targeting these therapeutic areas [1]. The compound's 6-bromo substituent is expected to contribute more favorably to bioactivity than a 6-chloro substituent, while the 5-amino group provides a synthetic handle for further diversification. Procurement of this specific scaffold—rather than the 6-chloro or des-halogen analog—is supported by the finding that tetra-brominated isoindole-1,3-diones are more effective than their tetra-chlorinated counterparts [1].

Disperse Dye Intermediate with Tailored Exhaustion Properties

The compound's structural homology to the patented N-methyl-4-amino-5-bromo-phthalimide disperse dye intermediate [2], combined with its distinct N-ethyl lipophilicity profile (LogP 2.17 versus ~1.72 for the N-methyl analog), positions it as a dye intermediate offering differentiated exhaustion kinetics on polyester fibers. The 5-amino group enables diazotization and coupling to form azo disperse dyes with phthalimide-containing diazo components, a class known for good wash fastness and alkali-dischargeable properties [3]. The N-ethyl substituent may provide slower exhaustion but deeper final shade depth compared to N-methyl analogs, a trade-off that can be exploited in specific dyeing processes.

Xanthine Oxidase Inhibitor Lead Optimization with Defined N-Substituent Baseline

For medicinal chemistry programs targeting xanthine oxidase (relevant to gout and hyperuricemia), 5-amino-6-bromo-2-ethylisoindoline-1,3-dione provides a defined activity baseline. Comparative data show that N-ethyl isoindoline-1,3-dione derivatives exhibit approximately 50% of the XO inhibitory potency of N-phenyl derivatives (IC50 range 7.15–22.56 μM) [4]. This quantitative understanding of the N-substituent effect enables rational selection of the N-ethyl scaffold as a starting point for lead optimization, with the 5-amino and 6-bromo groups offering additional vectors for potency enhancement through electronic tuning and hydrogen-bonding interactions within the XO active site.

Dual-Functional Synthetic Building Block Requiring Both Amine and Aryl Halide Reactivity

The simultaneous presence of a primary aromatic amine (5-NH2) and an aryl bromide (6-Br) on the isoindoline-1,3-dione core makes this compound uniquely suited as a dual-functional building block for convergent synthesis strategies [1]. The amino group can be orthogonally derivatized via amidation, sulfonylation, or diazotization, while the bromo substituent is competent for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.). This dual reactivity is absent in both 2-ethylisoindoline-1,3-dione (zero aromatic functional groups) and 5-amino-2-ethylisoindoline-1,3-dione (lacks cross-coupling handle), making the target compound the optimal procurement choice for diversity-oriented synthesis and parallel library production.

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